

Technical Guide: Molecular Weight of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol

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Compound of Interest

Compound Name: (1R)-1-[2-(trifluoromethyl)phenyl]ethanol

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For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the molecular weight of the compound **(1R)-1-[2-(trifluoromethyl)phenyl]ethanol**, a molecule of interest in synthetic chemistry and drug development.

Molecular Identity and Formula

(1R)-1-[2-(trifluoromethyl)phenyl]ethanol is a chiral alcohol. Its structure consists of an ethanol backbone with a phenyl group attached to the first carbon. This phenyl ring is substituted at the second position with a trifluoromethyl group. The "(1R)" designation specifies the stereochemistry at the chiral center, which is the carbon atom bonded to the hydroxyl group.

The molecular formula for this compound is $C_9H_9F_3O$.^[1] This formula is consistent for all stereoisomers of 1-[2-(trifluoromethyl)phenyl]ethanol.

Molecular Weight Calculation

The molecular weight is a fundamental physical property calculated by summing the atomic weights of all constituent atoms in the molecular formula. The calculation is based on the atomic masses of Carbon (C), Hydrogen (H), Fluorine (F), and Oxygen (O).

The table below summarizes the atomic composition and the calculation of the molecular weight.

Element	Symbol	Count	Atomic Weight (g/mol)	Total Weight (g/mol)
Carbon	C	9	12.011	108.099
Hydrogen	H	9	1.008	9.072
Fluorine	F	3	18.998	56.994
Oxygen	O	1	15.999	15.999
Total	190.16 g/mol			

The calculated molecular weight of **(1R)-1-[2-(trifluoromethyl)phenyl]ethanol** is 190.16 g/mol [.\[1\]](#)

Logical Workflow for Molecular Weight Determination

The process of determining the molecular weight from a chemical name is a straightforward and logical sequence. The following diagram illustrates this workflow.



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Caption: Workflow for calculating the molecular weight of a chemical compound.

Note: While this document addresses the core topic of molecular weight, aspects such as experimental protocols for its determination (e.g., mass spectrometry) or biological signaling pathways are beyond the scope of this specific query and would require a different context.

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References

- 1. 1-(3-(Trifluoromethyl)phenyl)ethanol | C₉H₉F₃O | CID 136296 - PubChem [pubchem.ncbi.nlm.nih.gov]
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